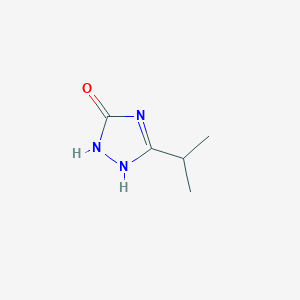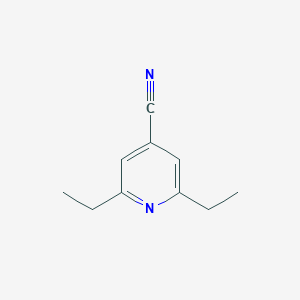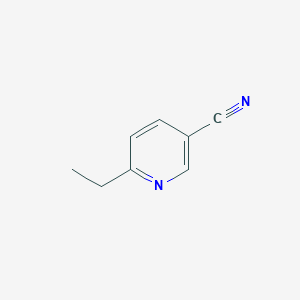
3-Acetylpyridine N-oxide
Übersicht
Beschreibung
3-Acetylpyridine N-oxide is a chemical compound that is metabolized from 3-acetylpyridine. It is formed through the action of hepatic microsomal systems, which convert 3-acetylpyridine into 3-acetylpyridine-N-oxide. This compound is of interest due to its metabolic pathway, which involves N-oxidation followed by carbonyl reduction, leading to the formation of urinary N-oxide metabolites derived from 3-acetylpyridine .
Synthesis Analysis
The synthesis of 3-acetylpyridine N-oxide involves the conversion of 3-acetylpyridine by hepatic enzymes. Specifically, hepatic microsomal systems are responsible for the N-oxidation of 3-acetylpyridine to produce 3-acetylpyridine-N-oxide. This process is part of the compound's metabolic pathway in the body .
Molecular Structure Analysis
The molecular structure of 3-acetylpyridine N-oxide is not explicitly detailed in the provided papers. However, it can be inferred that the structure includes a pyridine ring with an acetyl group and an N-oxide group, which are key functional groups involved in its metabolic and chemical reactions .
Chemical Reactions Analysis
3-Acetylpyridine N-oxide undergoes various chemical reactions. It is readily reduced to 1-(-3-pyridyl-N-oxide)-ethanol, indicating that it can participate in reduction reactions. Additionally, the compound is involved in substitution reactions with thiols. For instance, when reacted with 1-adamantanethiol in acetic anhydride, it leads to mixtures consisting predominantly of 2- and 6-sulfide, and to a lesser extent, the 5-sulfide. The presence of triethylamine in the reaction mixture increases the ratio of α to β-sulfides, demonstrating the influence of reaction conditions on the outcome .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-acetylpyridine N-oxide are not directly discussed in the provided papers. However, the studies suggest that the compound has properties that allow it to undergo N-oxidation and to be resistant to further N-oxidation once it has been converted to 1-(-3-pyridyl)-ethanol. Its reactivity with thiols in the presence of acetic anhydride and the effect of triethylamine on the reaction outcomes also provide insight into its chemical behavior .
Wissenschaftliche Forschungsanwendungen
- Application Summary: Pyridine N-oxides, including 3-Acetylpyridine N-oxide, are a class of mild Lewis bases that can activate certain kinds of Lewis acidic parts of molecules, hence increasing reactivity of its nucleophilic part towards various reactions with electrophiles . They are used in catalysis of a variety of reactions and in syntheses of natural and bioactive compounds .
- Methods of Application: The specific methods of application or experimental procedures can vary widely depending on the specific reaction being catalyzed. Generally, the pyridine N-oxide is used to activate the Lewis acid parts of molecules, increasing their reactivity towards various reactions with electrophiles .
Safety And Hazards
3-Acetylpyridine N-oxide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and can cause skin and eye irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and seeking medical attention if irritation persists .
Zukünftige Richtungen
While specific future directions for 3-Acetylpyridine N-oxide were not found in the retrieved papers, heterocyclic N-oxides are emerging as potent compounds with various therapeutic activities . This suggests potential future research directions in exploring the biological activities of 3-Acetylpyridine N-oxide and its derivatives.
Eigenschaften
IUPAC Name |
1-(1-oxidopyridin-1-ium-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-6(9)7-3-2-4-8(10)5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFMFGIMDGBJRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C[N+](=CC=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161843 | |
| Record name | 3-Acetylpyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylpyridine N-oxide | |
CAS RN |
14188-94-4 | |
| Record name | 1-(1-Oxido-3-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14188-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetylpyridine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014188944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetylpyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














